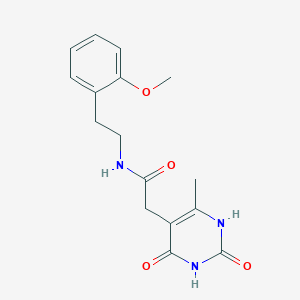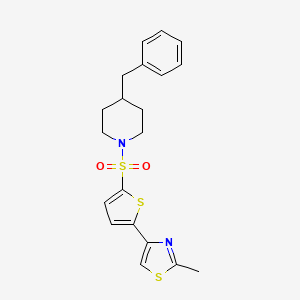
(R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride” is a potent, ATP-competitive cdk and CK1 inhibitor . It has a molecular weight of 490.43 and a molecular formula of C23H27N7O.2HCl . It is soluble in water up to 100 mM and in DMSO up to 100 mM .
Synthesis Analysis
The synthesis of similar compounds involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .作用機序
The mechanism of action of (R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is believed to involve the modulation of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals between neurons, and modulating their activity can enhance synaptic plasticity and improve cognitive function. This compound has been shown to increase the activity of AMPA receptors in the hippocampus, a brain region involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in cognitive function, in the prefrontal cortex. It has also been shown to increase the activity of glutamate, another neurotransmitter involved in cognitive function, in the hippocampus.
実験室実験の利点と制限
One advantage of (R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of AMPA receptors in cognitive function. However, one limitation is that its effects on cognitive function may be dependent on the baseline cognitive ability of the individual, which could complicate the interpretation of results.
将来の方向性
There are a number of potential future directions for research on (R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is the development of more selective AMPA receptor modulators that could have fewer side effects than this compound. Additionally, there is interest in exploring the potential use of this compound in enhancing cognitive performance in healthy individuals, such as students or soldiers.
合成法
The synthesis of (R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime, which is then converted to the corresponding nitrile. The nitrile is then reduced to the amine using lithium aluminum hydride, followed by resolution of the racemic mixture using tartaric acid to obtain the desired enantiomer.
科学的研究の応用
(R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. In animal models, this compound has been shown to improve cognitive performance in tasks such as object recognition and spatial memory. In humans, this compound has been shown to improve working memory and attention in healthy volunteers, as well as in individuals with ADHD.
Safety and Hazards
特性
IUPAC Name |
(3R)-1-cyclohexylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFFMHVMDEWDH-KLQYNRQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)
![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)


![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)
![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)


![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)